molecular formula C7H8Cl3N B1420233 2,3-dichloro-N-methylaniline hydrochloride CAS No. 1187386-16-8

2,3-dichloro-N-methylaniline hydrochloride

Cat. No.: B1420233
CAS No.: 1187386-16-8
M. Wt: 212.5 g/mol
InChI Key: SUYWPDZIQASUEB-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8Cl3N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-methylaniline hydrochloride typically involves the chlorination of N-methylaniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2nd and 3rd positions of the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where N-methylaniline is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones.

Scientific Research Applications

2,3-Dichloro-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group on the nitrogen atom influence the compound’s electronic properties, affecting its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-methylaniline hydrochloride
  • 2,5-Dichloro-N-methylaniline hydrochloride
  • 3,4-Dichloro-N-methylaniline hydrochloride

Uniqueness

2,3-Dichloro-N-methylaniline hydrochloride is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and industrial applications compared to its similar compounds.

Properties

IUPAC Name

2,3-dichloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYWPDZIQASUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672566
Record name 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-16-8
Record name Benzenamine, 2,3-dichloro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-N-methylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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